Homoferreirin

Vue d'ensemble

Description

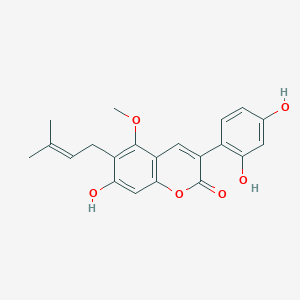

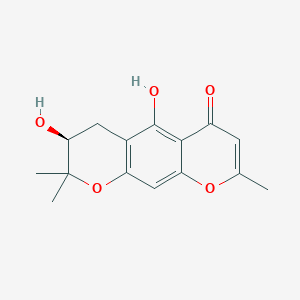

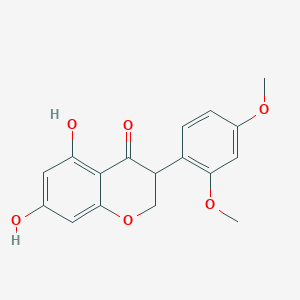

Homoferreirin is a natural flavonoid found in the herbs of Desmodium sequax . It has a molecular formula of C17H16O6 .

Synthesis Analysis

The synthesis of this compound involves the use of the ethoxymethyl chloride method from the literature . The compounds dihydrocladrin and this compound, along with related compounds di-O-methylthis compound and 7-O-methylsativanone, have been synthesized in racemic forms from the corresponding desoxybenzoins .Molecular Structure Analysis

This compound has a molecular formula of C17H16O6, an average mass of 316.305 Da, and a monoisotopic mass of 316.094696 Da . It is an isoflavonoid with methoxy groups attached to the C4’ atom of the isoflavonoid backbone .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 557.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It has a molar refractivity of 81.7±0.3 cm3, a polar surface area of 85 Å2, and a molar volume of 232.9±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Homoferreirin : A study by Jain, Tyagi, and Prasad (1988) details the synthesis of this compound and related compounds. They synthesized this compound in racemic forms from corresponding desoxybenzoins using the ethoxymethyl chloride method. This research is significant for understanding the chemical synthesis and properties of this compound (Jain, Tyagi, & Prasad, 1988).

Chemical Components of Heartwood : Balakrishna et al. (1962) explored the major crystalline components of the heartwood of Ougeinia dalbergioides Linn, among which this compound was identified. This research contributes to understanding the natural sources and chemical composition involving this compound (Balakrishna, Ramanathan, Seshadri, & Venkataramani, 1962).

Safety and Hazards

Mécanisme D'action

Target of Action

Homoferreirin is an organic iron compound . The primary target of this compound is the iron atom coordinated in the compound . This iron atom can interact with reactants, promoting chemical reactions with high efficiency and selectivity .

Mode of Action

This compound acts as a catalyst in organic synthesis . The iron atom in its structure can react with other substances, facilitating the progress of chemical reactions . This interaction results in changes to the reactants, leading to the formation of new compounds .

Pharmacokinetics

As an organic iron compound, its bioavailability may be influenced by factors such as its solubility in organic solvents and its stability under various conditions .

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions . By acting as a catalyst, it promotes the progress of these reactions, leading to the formation of new compounds . It also exhibits high efficiency and selectivity in these reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents like benzene and toluene can affect its efficacy . Additionally, its stability under different conditions, such as temperature and pH, can also impact its action . Proper storage conditions (2-8℃) are necessary to maintain its stability .

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLDNMHDNFCNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331952 | |

| Record name | Homoferreirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

482-01-9 | |

| Record name | (±)-Homoferreirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoferreirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 169 °C | |

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Homoferreirin and where is it found?

A1: this compound is a naturally occurring isoflavanone, specifically a 5,7-dihydroxy-2′,4′-dimethoxyisoflavanone. It was first isolated from the heartwood of Ougeinia dalbergioides Linn, a tree species. [] It has also been identified in Cicer arietinum (chickpea). []

Q2: Can you describe the structural characteristics of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, its structure is described as a 5,7-dihydroxy-2′,4′-dimethoxyisoflavanone. This means it possesses a characteristic isoflavanone backbone with hydroxyl groups at positions 5 and 7, and methoxy groups at positions 2' and 4'. Unfortunately, the abstracts lack specific details regarding spectroscopic data (NMR, IR, Mass Spec) for this compound.

Q3: Is there a connection between this compound and the biosynthesis of other isoflavonoids?

A3: Research suggests that while this compound itself might not be a direct precursor in the biosynthetic pathway of other isoflavones found in Cicer arietinum, its presence indicates a broader role of isoflavanones in isoflavone biosynthesis. [] Studies using radiolabeled precursors in Cicer arietinum seedlings indicated that the 2,3-aryl migration, a crucial step in isoflavone biosynthesis, might not directly involve isoflavanones with the same substitution pattern as the final isoflavone products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.